4,4,7-Trimethyl-1,3-dihydroquinolin-2-one

Anticancer Cytotoxicity Apoptosis

Generic dihydroquinolinone scaffolds without defined substitution patterns introduce ambiguity into SAR studies, risking project failure. 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one (CAS 133999-05-0) provides a precisely methylated core with quantified bioactivity: • Anticancer activity: IC50 10 µM in breast cancer cells • Antimicrobial efficacy against multi-drug resistant strains • Distinct steric/electronic properties for rational design Supplied with full QC. Global shipping from stock.

Molecular Formula C12H15NO
Molecular Weight 189.258
CAS No. 133999-05-0
Cat. No. B2480126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,7-Trimethyl-1,3-dihydroquinolin-2-one
CAS133999-05-0
Molecular FormulaC12H15NO
Molecular Weight189.258
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(CC(=O)N2)(C)C
InChIInChI=1S/C12H15NO/c1-8-4-5-9-10(6-8)13-11(14)7-12(9,2)3/h4-6H,7H2,1-3H3,(H,13,14)
InChIKeyMMYQZWWWDAQMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,4,7-Trimethyl-1,3-dihydroquinolin-2-one Overview


4,4,7-Trimethyl-1,3-dihydroquinolin-2-one (CAS 133999-05-0, C12H15NO, MW 189.25) is a substituted dihydroquinolinone featuring a methylated quinoline core . This scaffold is found in numerous pharmacologically active compounds and materials . Its specific substitution pattern with methyl groups at the 4,4 and 7 positions imparts distinct electronic and steric properties that differentiate it from other dihydroquinolinone analogs .

Cell model endpoint review (cytotoxicity research context)
Antimicrobial screening studies (multi-drug resistant strain context)
Polymer antioxidant and material stabilization research
Synthetic intermediate for medicinal chemistry scaffolds

Why 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one Is Unique


Dihydroquinolinones are not a single, monolithic compound class. The presence, position, and number of substituents, such as the 4,4- and 7-methyl groups in 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one, critically determine their physicochemical properties, biological activity, and reactivity . The specific 4,4,7-trimethyl pattern in this compound is reported to impart distinct steric and electronic characteristics, influencing its role as an intermediate, its potential for material stabilization, and its interaction with biological targets . Therefore, a generic substitution without precise specification of this substitution pattern carries a high risk of functional failure in a research or industrial application.

Substitution pattern mismatch may shift cytotoxicity and target engagement profile.
Uncharacterized analogs may lack antimicrobial activity against resistant strains.
Physicochemical property differences (e.g., polar surface area) can alter membrane permeability and formulation behavior.

Quantitative Evidence for 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one


Anticancer Activity in Breast Cancer Cells

In vitro studies evaluating the anticancer potential of 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one demonstrated induction of apoptosis in breast cancer cells. The compound exhibited a measurable half-maximal inhibitory concentration (IC50) against these cells, providing a quantitative baseline for this specific activity . While a direct head-to-head comparison with a specific analog is not available in the public domain for this exact parameter, this IC50 value serves as a point of differentiation from dihydroquinolinone analogs that lack this specific substitution pattern, which are either inactive or have unknown activity in this assay.

Cytotoxicity IC50
Cross-study comparable
10 µM
Supports cytotoxicity endpoint review
Breast cancer cell line; apoptosis assay. Comparator data not reported.
Anticancer Cytotoxicity Apoptosis

Antimicrobial Activity Against Resistant Bacteria

Research has indicated that 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multi-drug resistant variants . While the source does not provide MIC values for a direct comparison, the explicit mention of activity against multi-drug resistant strains is a key differentiating claim. This contrasts with many uncharacterized dihydroquinolinone building blocks for which such specific biological activity is unknown or absent.

Antimicrobial Activity
Class-level inference
Active against multi-drug resistant bacterial strains
Reported antimicrobial screening context
Quantitative MIC values not specified; source review recommended
Antimicrobial Antibacterial Drug Resistance

Lipophilicity and Polar Surface Area

Physicochemical descriptors for 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one can differentiate it from other dihydroquinolinone analogs. The compound is reported to have a low polar surface area (29 Ų) and a moderate LogP, which suggests a specific lipophilicity profile favorable for membrane permeability . These values can be used to compare it to other compounds with different substitution patterns (e.g., hydroxyl or halogen substitutions), which would result in significantly different LogP and PSA values, thereby affecting solubility and permeability.

Lipophilicity / PSA
Cross-study comparable
PSA 29 Ų; moderate LogP
Supports membrane permeability context
In silico prediction; confirm experimentally
Physicochemical Properties Lipophilicity Membrane Permeability

Applications of 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one


Anticancer Lead Optimization

The compound can serve as a specific scaffold for developing novel anticancer agents. Its established IC50 of 10 µM in breast cancer cells provides a quantitative starting point for structure-activity relationship (SAR) studies, allowing medicinal chemists to rationally modify the molecule to improve potency and selectivity compared to uncharacterized quinoline derivatives.

Anti-Infective Drug Discovery

Due to its reported antimicrobial activity, particularly against multi-drug resistant bacterial strains , this compound is a relevant starting point for developing new antibiotics. Its specific substitution pattern can be explored to overcome resistance mechanisms that affect other antimicrobial classes.

Polymer and Rubber Stabilization

Dihydroquinolines, including trimethyl derivatives, are a recognized class of antioxidants used to protect rubber and polymer materials from oxidative degradation [1]. 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one, with its specific substitution pattern, may offer a distinct thermal stability or compatibility profile for formulating protective coatings or additives .

Strategic Organic Synthesis Intermediate

The 4,4- and 7-substituted core of this compound provides a unique building block for the synthesis of more complex organic molecules . Its specific reactivity, influenced by the methyl groups, can be leveraged for the late-stage functionalization or construction of more elaborate molecular architectures relevant to pharmaceuticals or materials science.

Application
Selection Property
Validation Focus
Cancer cell model studies
Cytotoxicity endpoint review
SAR-driven potency evaluation
Antimicrobial screening studies
Activity against drug-resistant strains
MIC and strain-panel characterization
Polymer antioxidant research
Thermal/oxidative stability profile
Material compatibility testing
Synthetic intermediate for medicinal chemistry
Substitution pattern control
Reactivity and functional group tolerance

Technical Documentation Hub

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24 linked technical documents
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